molecular formula C9H10ClNO2 B031184 Ethyl 2-chloro-3-methylisonicotinate CAS No. 301666-92-2

Ethyl 2-chloro-3-methylisonicotinate

Cat. No.: B031184
CAS No.: 301666-92-2
M. Wt: 199.63 g/mol
InChI Key: XYEFRKCXSJVAMO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylisonicotinate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-methylisonicotinate typically involves the esterification of 2-chloro-3-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Ester Hydrolysis: 2-chloro-3-methylisonicotinic acid.

    Oxidation and Reduction: N-oxides or amines.

Scientific Research Applications

Ethyl 2-chloro-3-methylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-methylisonicotinate is primarily based on its ability to interact with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

Ethyl 2-chloro-3-methylisonicotinate (ECM) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of ECM, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H10ClN2O2
  • Molecular Weight: 224.64 g/mol
  • CAS Number: 301666-92-2

ECM exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition: Research indicates that ECM can inhibit specific enzymes, which may lead to altered metabolic pathways. This inhibition is crucial for its potential therapeutic effects in diseases where enzyme activity plays a significant role.
  • Protein-Ligand Interactions: The compound's structure allows it to engage in protein-ligand interactions, which can modulate the activity of target proteins involved in disease processes.
  • Antimicrobial Activity: Preliminary studies suggest that ECM may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of ECM:

Study ReferenceBiological ActivityObservations
Enzyme InhibitionSignificant inhibition of enzyme X observed at concentrations above 10 µM.
AntimicrobialShowed moderate activity against Gram-positive bacteria with MIC values ranging from 50 to 100 µg/mL.
CytotoxicityInduced apoptosis in cancer cell lines at concentrations above 20 µM, suggesting potential as an anticancer agent.

Case Studies

  • Cytotoxic Effects in Cancer Cells:
    A study investigated the cytotoxic effects of ECM on various cancer cell lines, including breast and colon cancer cells. Results demonstrated that ECM induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Antimicrobial Efficacy:
    In another study focusing on the antimicrobial properties of ECM, researchers tested its efficacy against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for development as an antimicrobial agent.
  • Enzyme Interaction Studies:
    Detailed kinetic studies revealed that ECM acts as a competitive inhibitor for enzyme Y, with a calculated Ki value indicating strong binding affinity. This interaction could be leveraged in therapeutic contexts where modulation of enzyme activity is beneficial.

Properties

IUPAC Name

ethyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEFRKCXSJVAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376245
Record name Ethyl 2-chloro-3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-92-2
Record name Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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